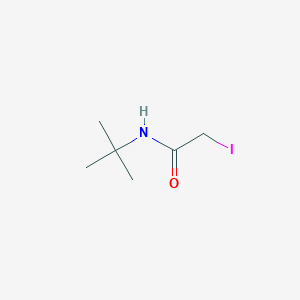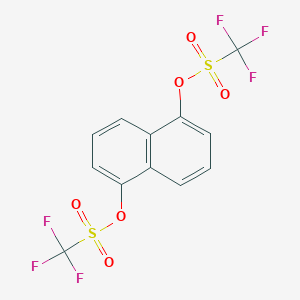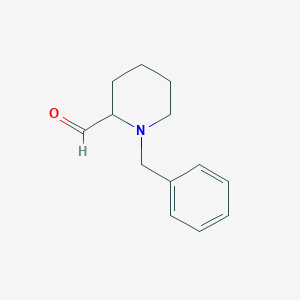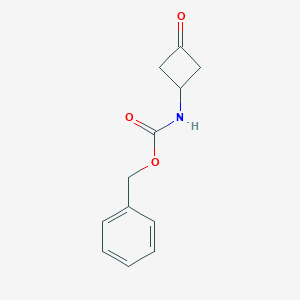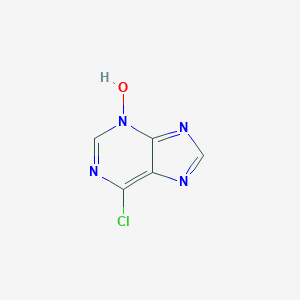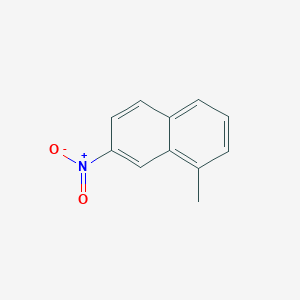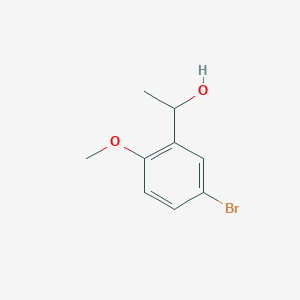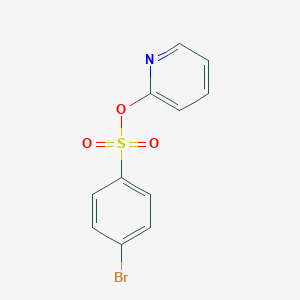
2-Pyridinyl 4-bromobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinyl 4-bromobenzenesulfonate, also known as PBBS, is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that is commonly used as a reagent in organic synthesis, particularly in the preparation of aryl sulfonamides. PBBS has also been found to have potential applications in the field of medicine, specifically in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-Pyridinyl 4-bromobenzenesulfonate is not well understood. However, it is believed to act as a nucleophile, reacting with electrophiles to form covalent bonds. This property makes 2-Pyridinyl 4-bromobenzenesulfonate a useful reagent in organic synthesis, particularly in the preparation of sulfonamides.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Pyridinyl 4-bromobenzenesulfonate. However, it has been found to have potential applications in the field of medicine. For example, 2-Pyridinyl 4-bromobenzenesulfonate has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have anticancer properties. 2-Pyridinyl 4-bromobenzenesulfonate has also been found to have antimicrobial activity against a range of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Pyridinyl 4-bromobenzenesulfonate is its ease of synthesis and availability. It is also a relatively stable compound, making it easy to handle in the laboratory. However, 2-Pyridinyl 4-bromobenzenesulfonate is not a particularly reactive reagent, and its use is limited to certain types of reactions. It is also relatively expensive compared to other reagents, which may limit its use in some laboratories.
Orientations Futures
There are several potential future directions for research on 2-Pyridinyl 4-bromobenzenesulfonate. One area of interest is its potential as a drug candidate. 2-Pyridinyl 4-bromobenzenesulfonate has been found to have anticancer and antimicrobial properties, and further research may reveal additional therapeutic applications. Another area of interest is the development of new synthetic methods for 2-Pyridinyl 4-bromobenzenesulfonate and related compounds, which may lead to the discovery of new reagents with improved properties. Finally, research on the mechanism of action of 2-Pyridinyl 4-bromobenzenesulfonate may provide insights into its reactivity and potential applications in organic synthesis and medicinal chemistry.
Méthodes De Synthèse
The synthesis of 2-Pyridinyl 4-bromobenzenesulfonate involves the reaction between 4-bromobenzenesulfonyl chloride and 2-pyridinecarboxylic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an alcohol to yield the final product. The synthesis of 2-Pyridinyl 4-bromobenzenesulfonate is relatively straightforward and can be carried out on a large scale.
Applications De Recherche Scientifique
2-Pyridinyl 4-bromobenzenesulfonate has been widely used in scientific research as a reagent in organic synthesis. It has been found to be an effective reagent for the preparation of aryl sulfonamides, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. 2-Pyridinyl 4-bromobenzenesulfonate has also been used in the synthesis of other biologically active compounds, such as inhibitors of the enzyme carbonic anhydrase.
Propriétés
Numéro CAS |
6272-32-8 |
|---|---|
Nom du produit |
2-Pyridinyl 4-bromobenzenesulfonate |
Formule moléculaire |
C11H8BrNO3S |
Poids moléculaire |
314.16 g/mol |
Nom IUPAC |
pyridin-2-yl 4-bromobenzenesulfonate |
InChI |
InChI=1S/C11H8BrNO3S/c12-9-4-6-10(7-5-9)17(14,15)16-11-3-1-2-8-13-11/h1-8H |
Clé InChI |
SSXGGFGRTFPJIU-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Br |
SMILES canonique |
C1=CC=NC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Br |
Autres numéros CAS |
6272-32-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)


